molecular formula C9H8FNO B2412247 5-fluoro-2,3-dihydro-1H-quinolin-4-one CAS No. 1095270-78-2

5-fluoro-2,3-dihydro-1H-quinolin-4-one

Cat. No.: B2412247
CAS No.: 1095270-78-2
M. Wt: 165.167
InChI Key: PTFOZDHLEGOSEA-UHFFFAOYSA-N
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Description

5-fluoro-2,3-dihydro-1H-quinolin-4-one is a fluorinated quinoline derivative Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Mechanism of Action

Target of Action

It is known that 2,3-dihydro-1h-quinolin-4-one derivatives are beta-adrenergic blocking agents . Beta-adrenergic receptors are part of the sympathetic nervous system and play a crucial role in cardiovascular function.

Pharmacokinetics

The stability of similar compounds has been ascertained in both simulated gastric fluid and simulated intestinal fluid .

Preparation Methods

The synthesis of 5-fluoro-2,3-dihydro-1H-quinolin-4-one can be achieved through several methods. One common approach involves the reaction of 2-alkynylanilines with ketones in the presence of p-toluenesulfonic acid monohydrate as a promoter in ethanol at reflux conditions . Another method involves the use of Lewis acids such as FeCl3 as catalysts in toluene at elevated temperatures . These methods allow for the preparation of functionalized quinoline derivatives with good functional group tolerance and atom-economical fashion.

Chemical Reactions Analysis

5-fluoro-2,3-dihydro-1H-quinolin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

5-fluoro-2,3-dihydro-1H-quinolin-4-one has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

5-fluoro-2,3-dihydro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-3,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFOZDHLEGOSEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1=O)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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